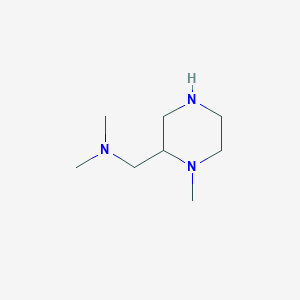

N,N-Dimethyl-1-(1-methylpiperazin-2-YL)methanamine

Description

N,N-Dimethyl-1-(1-methylpiperazin-2-yl)methanamine is a tertiary amine featuring a dimethylamino group attached to a methanamine backbone, which is further linked to a 1-methylpiperazine ring. The piperazine moiety confers structural rigidity and basicity, while the dimethylamino group enhances lipophilicity, influencing bioavailability and metabolic stability.

Properties

CAS No. |

485841-55-2 |

|---|---|

Molecular Formula |

C8H19N3 |

Molecular Weight |

157.26 g/mol |

IUPAC Name |

N,N-dimethyl-1-(1-methylpiperazin-2-yl)methanamine |

InChI |

InChI=1S/C8H19N3/c1-10(2)7-8-6-9-4-5-11(8)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

INZCVTCEUCBYQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(1-methylpiperazin-2-yl)methanamine typically involves the reaction of N,N-dimethylmethanamine with 1-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(1-methylpiperazin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .

Scientific Research Applications

N,N-Dimethyl-1-(1-methylpiperazin-2-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(1-methylpiperazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine ()

- Structure: Contains a piperazine ring substituted at the 4-position with a methyl group and an ethyl linker between the piperazine and dimethylamino groups.

- Key Differences : The ethyl linker increases chain flexibility compared to the methanamine backbone in the target compound. This may alter binding kinetics in biological systems.

- Applications : Used as a catalyst precursor in organic synthesis and studied for CNS activity due to piperazine's affinity for neurotransmitter receptors .

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine ()

- Structure : Similar to the above but lacks one methyl group on the terminal amine.

Heterocyclic Derivatives with Dimethylmethanamine Groups

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine ()

- Structure : Features an imidazothiazole ring substituted with a methylsulfonylphenyl group.

- Pharmacology : Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM), attributed to the electron-withdrawing sulfonyl group enhancing binding to the enzyme's active site .

N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine ()

- Structure : Contains an imidazopyridine ring with variable aryl substituents.

- Activity : Demonstrates broad-spectrum antimicrobial activity (e.g., against S. aureus and C. albicans), with compound 4b showing MIC values comparable to ampicillin .

- Divergence : The planar aromatic system facilitates intercalation into microbial DNA or membrane disruption, a mechanism distinct from piperazine-based compounds.

Aromatic and Nitro-Substituted Analogues

N,N-Dimethyl-1-(4-nitrophenyl)methanamine ()

- Structure : A nitro group on the phenyl ring introduces strong electron-withdrawing effects.

- Applications : Serves as an intermediate in synthesizing aniline derivatives for dyes or pharmaceuticals. The nitro group can be reduced to an amine, enabling further functionalization .

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine ()

- Structure : Incorporates a pyrrole ring, which is aromatic and less basic than piperazine.

- Reactivity : The pyrrole nitrogen participates in conjugation, reducing nucleophilicity compared to piperazine derivatives. This compound is explored in catalysis and material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.